molecular formula C15H25N3 B1427553 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine CAS No. 1305785-67-4

2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine

Cat. No. B1427553
CAS RN: 1305785-67-4
M. Wt: 247.38 g/mol
InChI Key: LOCYDWUFHBQZMK-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally similar to tramadol. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanisms of opioid analgesia and addiction.

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of piperazine, which include structures similar to 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine, possess antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel derivatives that exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound have been reported, highlighting their potential in various applications. Grijalvo et al. (2015) reported the synthesis of a compound characterized by various spectroscopic methods, indicating a focus on developing new chemical entities (Grijalvo, Nuñez & Eritja, 2015).

Luminescent Properties and Electron Transfer

Compounds similar to this compound have been studied for their luminescent properties and photo-induced electron transfer. Gan et al. (2003) synthesized novel piperazine substituted naphthalimides and investigated their fluorescence spectra, indicating potential applications in sensing and imaging (Gan, Chen, Chang & Tian, 2003).

Bioactivity and Pharmacological Evaluation

The bioactivity and pharmacological potential of piperazine derivatives are also areas of significant interest. Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, evaluating their cytotoxic, anticancer, and enzyme inhibitory effects (Gul et al., 2019).

Antitumor Activity

The potential antitumor activity of piperazine-based compounds is another key area of research. Hakobyan et al. (2020) investigated the synthesis of tertiary amino alcohols and their dihydrochlorides from piperazine derivatives, assessing their effects on tumor DNA methylation (Hakobyan et al., 2020).

Crystal Structure Analysis

Understanding the crystal structure of piperazine derivatives is essential for their application in drug design and material science. Studies like that of Ullah & Stoeckli-Evans (2021) contribute to this by analyzing the crystal structure of related compounds (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

2-methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-5-4-6-14(11-13)18-9-7-17(8-10-18)12-15(2,3)16/h4-6,11H,7-10,12,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCYDWUFHBQZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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